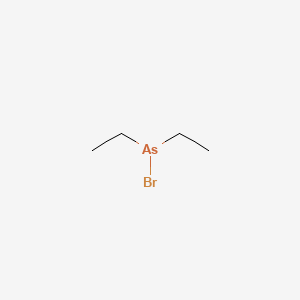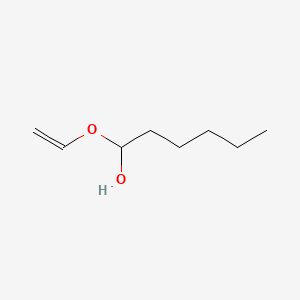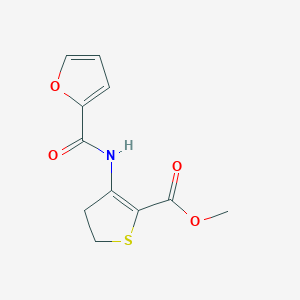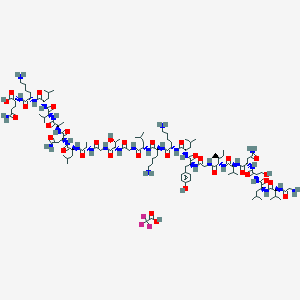
Arsinous bromide, diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsinous bromide, diethyl- (C₄H₁₀AsBr) is an organoarsenic compound with a molecular weight of 212.948 g/mol . It is also known as bromodiethylarsine. This compound is characterized by the presence of arsenic bonded to two ethyl groups and a bromine atom. It is a colorless liquid that is used in various chemical reactions and research applications.
Méthodes De Préparation
The synthesis of arsinous bromide, diethyl- typically involves the reaction of diethylarsine with bromine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:
[ \text{(C₂H₅)₂AsH} + \text{Br₂} \rightarrow \text{(C₂H₅)₂AsBr} + \text{HBr} ]
In industrial settings, the production of arsinous bromide, diethyl- may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification processes and controlled reaction environments .
Analyse Des Réactions Chimiques
Arsinous bromide, diethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diethylarsinic acid.
Reduction: It can be reduced to diethylarsine.
Substitution: Arsinous bromide, diethyl- can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Arsinous bromide, diethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Mécanisme D'action
The mechanism of action of arsinous bromide, diethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include the formation of arsenic-biomolecule complexes, which can affect cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Arsinous bromide, diethyl- can be compared with other similar organoarsenic compounds, such as:
Triphenylarsine (As(C₆H₅)₃): Unlike arsinous bromide, diethyl-, triphenylarsine has three phenyl groups attached to the arsenic atom.
Dimethylarsine (As(CH₃)₂): This compound has two methyl groups attached to the arsenic atom, making it structurally different from arsinous bromide, diethyl-.
Arsine (AsH₃): Arsine is a simpler compound with three hydrogen atoms attached to the arsenic atom.
The uniqueness of arsinous bromide, diethyl- lies in its specific structure, which includes two ethyl groups and a bromine atom bonded to arsenic. This unique structure imparts distinct chemical properties and reactivity compared to other organoarsenic compounds .
Propriétés
Numéro CAS |
3399-96-0 |
|---|---|
Formule moléculaire |
C4H10AsBr |
Poids moléculaire |
212.95 g/mol |
Nom IUPAC |
bromo(diethyl)arsane |
InChI |
InChI=1S/C4H10AsBr/c1-3-5(6)4-2/h3-4H2,1-2H3 |
Clé InChI |
XSRIWOPVDMJSMI-UHFFFAOYSA-N |
SMILES canonique |
CC[As](CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13834584.png)

![5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate](/img/structure/B13834595.png)


![2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13834624.png)




![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)

![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)

